molecular formula C9H11BrO B11723494 1-bromo-4-[(1S)-1-methoxyethyl]benzene

1-bromo-4-[(1S)-1-methoxyethyl]benzene

Cat. No.: B11723494
M. Wt: 215.09 g/mol
InChI Key: DUCFFBWPWJEFDI-ZETCQYMHSA-N
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Description

1-Bromo-4-[(1S)-1-methoxyethyl]benzene is an organic compound with the molecular formula C9H11BrO. It is a colorless liquid at room temperature and exhibits properties typical of aromatic hydrocarbons. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

The synthesis of 1-bromo-4-[(1S)-1-methoxyethyl]benzene can be achieved through several routes. One common method involves the bromination of 4-[(1S)-1-methoxyethyl]benzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-Bromo-4-[(1S)-1-methoxyethyl]benzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-[(1S)-1-methoxyethyl]anisole .

Scientific Research Applications

1-Bromo-4-[(1S)-1-methoxyethyl]benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving aromatic substitution reactions.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-bromo-4-[(1S)-1-methoxyethyl]benzene exerts its effects depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

1-Bromo-4-[(1S)-1-methoxyethyl]benzene can be compared with other similar compounds, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and specificity of this compound in various fields.

Properties

Molecular Formula

C9H11BrO

Molecular Weight

215.09 g/mol

IUPAC Name

1-bromo-4-[(1S)-1-methoxyethyl]benzene

InChI

InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1

InChI Key

DUCFFBWPWJEFDI-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)OC

Canonical SMILES

CC(C1=CC=C(C=C1)Br)OC

Origin of Product

United States

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